molecular formula C12H6Br2N2 B1631560 5,6-Dibromo-1,10-phenanthroline CAS No. 56290-06-3

5,6-Dibromo-1,10-phenanthroline

Cat. No. B1631560
CAS RN: 56290-06-3
M. Wt: 338 g/mol
InChI Key: DIBSWPVSJWETQC-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .


Synthesis Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .


Chemical Reactions Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .


Physical And Chemical Properties Analysis

5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Complexation

5,6-Dibromo-1,10-phenanthroline is a key intermediate in synthesizing various chemical compounds. For instance, it is used in preparing thio-azo proligands, which are further utilized to create iron(II) complexes. This synthesis involves cross-coupling reactions mediated by palladium catalytic systems, highlighting its role in complex metal-ligand formation (Rabaça et al., 2008).

Polymerization

The compound is also pivotal in polymer science. It has been polymerized using a Ni catalyst to produce helical polymers with densely stacked phenanthroline moieties. This polymerization, especially using chiral catalysts, results in preferred-handed helices, showing its significance in creating structured polymers (Yang & Nakano, 2015).

Dye-Sensitized Solar Cells

In the field of renewable energy, 5,6-Dibromo-1,10-phenanthroline derivatives are used in dye-sensitized solar cells (DSCs). It serves as a starting material for creating ligands containing carboxylic and sulfonic groups, crucial for anchoring sensitizers on TiO2 in DSCs (Shahroosvand et al., 2013).

Electrochemistry and Sensing

In electrochemistry, derivatives of this compound, like 1,10-phenanthroline-5,6-dione, have been investigated for their redox active properties. These derivatives show potential in selective recognition of copper ions and sensing applications like hydrogen peroxide detection (Gayathri & Kumar, 2014).

Chemosensing

Derivatization of 5,6-Dibromo-1,10-phenanthroline leads to ligands capable of acting as chemosensors for cations and anions. This versatility is crucial in environmental and biological systems, where such sensors can detect and measure changes in photophysical properties (Alreja & Kaur, 2016).

Safety And Hazards

5,6-Dibromo-1,10-phenanthroline may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

The polymerization of 5,6-Dibromo-1,10-phenanthroline using a Ni catalyst to afford helical polymers is a significant development . This could open up new possibilities for the use of this compound in various applications.

properties

IUPAC Name

5,6-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSWPVSJWETQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480138
Record name 5,6-DIBROMO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-1,10-phenanthroline

CAS RN

56290-06-3
Record name 5,6-DIBROMO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
W Yang, T Nakano - Chemical Communications, 2015 - pubs.rsc.org
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline …
Number of citations: 21 pubs.rsc.org
A Stumper, TD Pilz, M Schaub, H Görls… - European Journal of …, 2017 - Wiley Online Library
Bromo‐functionalized precursor molecules are essential for generating desired target compounds through cross‐coupling reactions. Herein we show an improved synthetic route, …
S Rabaça, MC Duarte, IC Santos, LCJ Pereira… - Polyhedron, 2008 - Elsevier
The preparation and characterization of 5,6-substituted-1,10-phenanthrolines, phdtos=5,6-bistosyl-1,10-phenanthroline (1) and phdbt=5,6-dibenzyltiol-1,10-phenanthroline (2) are …
Number of citations: 17 www.sciencedirect.com
E Erdmann, A Villinger, B König, WW Seidel - … & Photobiological Sciences, 2018 - Springer
We report the synthesis and the spectroscopic and electrochemical properties of six mononuclear iridium(III) and ruthenium(II) complexes bearing S,S'-extended phenanthroline ligands. …
Number of citations: 8 link.springer.com
E Erdmann, M Lütgens, S Lochbrunner… - Inorganic …, 2018 - ACS Publications
We report herein the preparation and characterization of dinuclear complexes with the bridging ligand 1,10-phenanthroline-5,6-dithiolate (phendt 2– ) bearing Ru(bpy) 2 or Ir(ppy) 2 at …
Number of citations: 13 pubs.acs.org
B Chesneau, A Passelande, P Hudhomme - Organic Letters, 2009 - ACS Publications
A facile access to 5,6-bis(2-cyanoethylsulfanyl)-1,10-phenanthroline 1 and its ruthenium(II) bipyridil complex 2, as versatile building blocks for the straightforward synthesis of 5,6-dithio …
Number of citations: 28 pubs.acs.org
C Goze, C Sabatini, A Barbieri, F Barigelletti, R Ziessel - 2008 - Wiley Online Library
The synthesis, electrochemical and optical spectroscopic properties of a Ru II –diphenylphenanthroline complex decorated with ethynylpyrene (EP) appendages, 1, and those of its …
ES Smirnova, AA Melekhova… - Zeitschrift für …, 2012 - Wiley Online Library
Reactions of [Cu(NCMe) 4 ] + with stoichiometric amount of diphosphine R 2 P–(C 6 H 4 ) n –PR 2 , (R = NC 4 H 4 , n = 1; R = Ph, n = 1, 2, 3) or tri‐phosphine 1, 3, 5‐(PPh 2 –C 6 H 4 –) …
Number of citations: 11 onlinelibrary.wiley.com
AWY Cheung, LTL Lo, CC Ko, SM Yiu - Inorganic Chemistry, 2011 - ACS Publications
New classes of tunable rhenium(I) diimine luminophores with formula of [Re(CO)(CNR) 3 (N–N)]PF 6 and [Re(CO)(L x )(CNC 6 H 4 Cl-4) 2 (1,10-phenanthroline)]PF 6 , (R = C 6 H 5 , 4-…
Number of citations: 62 pubs.acs.org
CC Ko, WM Kwok, VWW Yam… - Chemistry–A European …, 2006 - Wiley Online Library
Synthesis of the diarylethene‐containing ligand L1 based on Suzuki cross‐coupling reaction between thienyl boronic acid and the dibromophenanthroline ligand is reported. On …

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